Physical and chemical properties of 2,4-Dibromo-6-fluorobenzylamine
Physical and chemical properties of 2,4-Dibromo-6-fluorobenzylamine
An In-Depth Technical Guide to 2,4-Dibromo-6-fluorobenzylamine: Properties, Synthesis, and Characterization
Introduction
2,4-Dibromo-6-fluorobenzylamine is a halogenated aromatic amine of significant interest to the fields of medicinal chemistry, drug development, and materials science. Its molecular architecture, featuring a benzylamine core functionalized with two bromine atoms and a fluorine atom, presents a unique electronic and steric profile. This substitution pattern makes it a valuable synthetic intermediate or building block for creating more complex molecules with tailored biological or material properties. The presence of fluorine can enhance metabolic stability and binding affinity in drug candidates, while the bromine atoms provide reactive handles for further chemical transformations, such as cross-coupling reactions.
This technical guide provides a comprehensive overview of the known and predicted properties of 2,4-Dibromo-6-fluorobenzylamine, outlines a logical synthetic approach, details robust analytical methods for its characterization, and discusses its potential applications and safe handling procedures. As a specialized research chemical, much of its data is derived from the analysis of structurally similar compounds, a standard and necessary practice in chemical research for predicting behavior and ensuring safety.
Physicochemical and Core Compound Data
The fundamental identity and properties of a compound are critical for its application in research and development. While extensive experimental data for 2,4-Dibromo-6-fluorobenzylamine is not widely published, its core characteristics can be precisely determined from its structure, and its physical properties can be reasonably estimated based on well-understood chemical principles and data from analogous compounds.
Core Compound Data
The following table summarizes the key identifiers for 2,4-Dibromo-6-fluorobenzylamine.
| Identifier | Value | Source |
| IUPAC Name | (2,4-Dibromo-6-fluorophenyl)methanamine | - |
| CAS Number | 1806350-06-0 | [1] |
| Molecular Formula | C₇H₆Br₂FN | [1] |
| Molecular Weight | 282.94 g/mol | [1] |
Physical State and Solubility
Predicting the physical state and solubility is essential for planning reactions and purification procedures.
| Property | Predicted Value / Observation | Rationale |
| Appearance | Colorless to pale yellow solid or high-boiling liquid. | Analogous compounds like 2,4-difluorobenzylamine can be liquids or low-melting solids[2][3][4]. The increased molecular weight due to bromine atoms likely raises the melting/boiling point. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, THF). | The hydrophobic aromatic ring and halogens dominate the molecule's character, making it poorly soluble in polar protic solvents like water. The amine group provides some polarity, allowing dissolution in a range of organic solvents[2]. |
Spectroscopic and Analytical Characterization
Verifying the identity and purity of a synthesized chemical is a cornerstone of scientific integrity. A multi-technique approach ensures that the material meets the required specifications for subsequent experiments. For a novel or specialized compound like 2,4-Dibromo-6-fluorobenzylamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is required.
Predicted Spectral Data
The following table outlines the expected spectral characteristics, which serve as a benchmark for experimental data.
| Technique | Expected Characteristics |
| ¹H NMR | ~3.9-4.2 ppm (singlet, 2H): Benzylic protons (-CH ₂NH₂).~1.5-2.5 ppm (broad singlet, 2H): Amine protons (-CH₂NH ₂), signal may exchange with D₂O.~7.5-7.8 ppm (2H, complex): Two distinct aromatic protons, showing coupling to each other and to the fluorine atom. |
| ¹³C NMR | ~40-45 ppm: Benzylic carbon (-C H₂NH₂).~110-165 ppm: Six distinct aromatic carbon signals. The C-F bond will show a large one-bond coupling constant (¹JC-F), and other carbons will show smaller couplings. Two signals will be significantly shifted downfield due to bromine attachment. |
| FT-IR (cm⁻¹) | 3300-3400: N-H stretching (primary amine, two bands).3000-3100: Aromatic C-H stretching.2850-2950: Aliphatic C-H stretching.1600-1620: N-H bending (scissoring).1450-1500: Aromatic C=C stretching.1000-1250: C-F stretching. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic cluster of peaks around m/z 281, 283, and 285 in an approximate 1:2:1 ratio, which is the signature isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). |
Experimental Protocol: Quality Control Workflow
This protocol ensures a self-validating system for confirming the structure and purity of a newly synthesized batch of 2,4-Dibromo-6-fluorobenzylamine.
Objective: To confirm the chemical identity and assess the purity of a sample.
Methodology:
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Sample Preparation:
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Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Add a small amount of Tetramethylsilane (TMS) as an internal standard.
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Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for HPLC-MS analysis.
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For IR analysis, the sample can be analyzed neat as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
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-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
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Inject the sample into an HPLC system equipped with a C18 column.
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Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the main compound from any impurities.
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Monitor the elution using a UV detector and an in-line mass spectrometer.
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Validation: The purity is estimated from the relative peak area in the UV chromatogram. The mass spectrometer should detect the predicted molecular ion cluster (m/z 281/283/285) corresponding to the main peak.
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-
NMR Spectroscopy:
-
Acquire ¹H NMR, ¹³C NMR, and potentially 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
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Validation: The acquired spectra must match the predicted chemical shifts, integration values, and coupling patterns. The absence of significant impurity signals confirms purity.[5]
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-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Record the IR spectrum from 4000 to 400 cm⁻¹.
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Validation: The presence of characteristic absorption bands corresponding to N-H, C-H (aromatic and aliphatic), and C-F bonds confirms the presence of the key functional groups.[6]
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-
Data Analysis and Certification:
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Integrate all data. If the experimental results are consistent with the predicted data and purity is >95% (as determined by HPLC and NMR), the batch can be certified for use.
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Chemical Properties and Reactivity
The reactivity of 2,4-Dibromo-6-fluorobenzylamine is governed by the interplay between the nucleophilic primary amine and the electron-deficient aromatic ring.
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Nucleophilicity of the Amine: The primary amine group (-NH₂) is a potent nucleophile and a weak base. It will readily react with electrophiles. Common reactions include:
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N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
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N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
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Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) would typically form an unstable diazonium salt, which is not a common pathway for benzylamines but highlights the amine's reactivity.
-
-
Aromatic Ring Reactivity: The benzene ring is heavily deactivated towards electrophilic aromatic substitution due to the strong inductive electron-withdrawing effects of the two bromine atoms and the fluorine atom. Any substitution would be difficult and would likely be directed by the existing substituents. Conversely, the halogen atoms, particularly the bromines, are suitable for participating in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making this molecule a versatile building block for constructing more complex scaffolds.
Proposed Synthetic Route
A logical and efficient synthesis is crucial for accessing research chemicals. While multiple routes could be envisioned, a plausible pathway starts from a commercially available precursor and utilizes well-established, high-yielding reactions.
Rationale: A common strategy for synthesizing benzylamines is the reduction of a corresponding benzonitrile or the amination of a benzyl halide. The latter is often more direct if the corresponding halogenated toluene is available. Here, we propose a two-step synthesis starting from 2,4-dibromo-6-fluorotoluene.
Causality of Experimental Choices:
-
Step 1 (Bromination): Free-radical bromination is highly selective for the benzylic position over the aromatic ring, especially when initiated by light or a radical initiator like AIBN. N-Bromosuccinimide (NBS) is chosen as the bromine source because it provides a low, steady concentration of bromine, minimizing side reactions.
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Step 2 (Amination): Direct reaction with ammonia can lead to over-alkylation. A more controlled approach, the Gabriel synthesis, uses potassium phthalimide as an ammonia surrogate. This prevents the formation of secondary and tertiary amines, leading to a cleaner reaction and simpler purification of the primary amine after a final hydrolysis or hydrazinolysis step.
Step-by-Step Protocol
Step 1: Synthesis of 1-(bromomethyl)-2,4-dibromo-6-fluorobenzene
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dibromo-6-fluorotoluene (1 equivalent), N-Bromosuccinimide (NBS, 1.1 equivalents), and a suitable solvent such as carbon tetrachloride or acetonitrile.
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Add a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN).
-
Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
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Filter off the succinimide byproduct and wash the filter cake with a small amount of cold solvent.
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Concentrate the filtrate under reduced pressure. The resulting crude benzyl bromide is often used directly in the next step without further purification.
Step 2: Synthesis of 2,4-Dibromo-6-fluorobenzylamine
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In a separate flask, dissolve the crude 1-(bromomethyl)-2,4-dibromo-6-fluorobenzene (1 equivalent) in a polar aprotic solvent like DMF.
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Add potassium phthalimide (1.2 equivalents) to the solution.
-
Heat the mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it into water to precipitate the phthalimide intermediate. Filter and wash the solid.
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To release the desired primary amine, treat the intermediate with hydrazine hydrate (1.5 equivalents) in a solvent like ethanol under reflux.
-
After the reaction is complete, cool the mixture. The phthalhydrazide byproduct will precipitate.
-
Filter off the solid. Acidify the filtrate with HCl to protonate the amine, then wash with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
-
Basify the aqueous layer with NaOH and extract the free amine product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Purify further by column chromatography or distillation if necessary.
Handling, Storage, and Safety
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Hazard Assessment:
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Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
-
-
Storage and Disposal:
Conclusion
2,4-Dibromo-6-fluorobenzylamine is a strategically designed chemical entity with high potential as a versatile building block in synthetic chemistry. Its combination of a nucleophilic amine handle and multiple sites for cross-coupling reactions (the two bromine atoms) makes it an attractive intermediate for constructing complex molecular frameworks. The predictive analysis of its physicochemical properties, spectral data, and reactivity, as outlined in this guide, provides researchers with the necessary foundation to incorporate this compound into their research programs effectively and safely. The detailed protocols for synthesis and characterization further serve as a practical starting point for its preparation and validation, ensuring the high standards of scientific integrity required in modern drug discovery and materials science.
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